2-Chloro-4-(piperidin-4-yl)benzenamine
Description
2-Chloro-4-(piperidin-4-yl)benzenamine is a heterocyclic aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2 and a piperidin-4-yl group at position 3. The piperidine moiety introduces basicity and conformational flexibility, which is critical for interactions with biological targets, particularly in the central nervous system (CNS) .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-4-piperidin-4-ylaniline |
InChI |
InChI=1S/C11H15ClN2/c12-10-7-9(1-2-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6,13H2 |
InChI Key |
BHEDOTHLFKYIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Pharmacological Differences
Heterocyclic Core Variations: Piperidine vs. Benzene vs. Pyrimidine: Replacing the benzene ring with a pyrimidine (as in 4-Chloro-N-piperidin-4-ylpyrimidin-2-amine) introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes like kinases .
Substituent Effects: Chlorine Position: Moving the chlorine from C2 (as in the main compound) to C3 or C4 (e.g., 4-Chloro-2-methylbenzenamine) significantly impacts electronic properties and toxicity. 4-Chloro-2-methylbenzenamine is classified as carcinogenic due to metabolic activation of the methyl group .
Synthetic Pathways :
- Halogenation strategies, such as those described in flavin-dependent halogenase-mediated bioconversions (e.g., 2-chloro-4-(2-thiazolyl)-benzenamine synthesis), highlight the role of regioselective chlorination in optimizing biological activity .
- Piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution, as seen in the production of [1-(benzyl)-piperidin-4-yl]amine derivatives .
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